N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide
Description
This compound features a pyrazole core substituted with a cyclohexyl group at the N1 position, linked via an acetamide moiety to an N-methylprop-2-enamide group. Its structure combines aromatic heterocyclic (pyrazole) and aliphatic (cyclohexyl) components, with amide and enamide functionalities that may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-[2-[(1-cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-3-15(21)18(2)11-14(20)17-12-9-16-19(10-12)13-7-5-4-6-8-13/h3,9-10,13H,1,4-8,11H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMLMGXIVBZMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN(N=C1)C2CCCCC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
-
Introduction of the Cyclohexyl Group: : The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrazole derivative in the presence of a base such as potassium carbonate.
-
Amide Bond Formation: : The final step involves the formation of the amide bond. This can be accomplished by reacting the pyrazole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The enamide group and pyrazole ring participate in nucleophilic substitutions under specific conditions.
Key Reactions:
-
Acylation at Pyrazole Nitrogen :
The pyrazole NH group can undergo acylation with acid chlorides (e.g., methacryloyl chloride) in dichloromethane or ethylene dichloride, catalyzed by triethylamine . This reaction forms stable amide linkages, as observed in structurally similar N-(2-arylethyl)-2-methylprop-2-enamides . -
Alkylation of Enamide :
The enamide’s α-carbon acts as a nucleophile in Stork enamine-like reactions, enabling alkylation with reactive alkyl halides via S<sub>N</sub>2 mechanisms . Hydrolysis of the resulting iminium salt regenerates the carbonyl group.
Cycloaddition and Ring-Opening Reactions
The compound’s unsaturated enamide moiety supports cycloaddition reactivity:
-
Diels-Alder Reactions :
The prop-2-enamide group can act as a dienophile in [4+2] cycloadditions with conjugated dienes, forming six-membered rings. This is inferred from analogous enamide systems . -
Azide-Alkyne Cycloaddition :
If functionalized with alkyne groups (e.g., via propargyl bromide ), the compound could participate in Cu-catalyzed azide-alkyne cycloadditions (CuAAC), forming triazole-linked derivatives.
Hydrolysis and Stability
The enamide bond shows pH-dependent stability:
-
Acidic Hydrolysis :
Under acidic conditions (e.g., HCl/H<sub>2</sub>O), the enamide hydrolyzes to yield a ketone and amine fragments . This property is critical for controlled drug release in pharmaceutical applications. -
Base-Mediated Degradation :
Strong bases (e.g., NaOH) cleave the amide bond, producing carboxylic acid and amine byproducts.
| Condition | Degradation Pathway | Byproducts |
|---|---|---|
| 1M HCl, reflux | Enamide → Ketone + Amine | Cyclohexylpyrazole amine, acrylic acid |
| 0.1M NaOH, RT | Amide bond cleavage | Carboxylic acid, methylamine |
Polymerization and Cross-Linking
The acrylamide moiety enables radical-initiated polymerization:
-
Thermal Polymerization :
In the presence of divinylbenzene (cross-linker) and initiators like AIBN, the compound forms polyacrylamide networks . These polymers exhibit applications in molecular imprinting for selective analyte binding . -
Copolymerization :
Copolymerizes with methacrylic acid to create hydrogels, as demonstrated in N-(2-arylethyl)enamide systems .
Catalytic Reactions
The cyclohexylpyrazole group participates in transition-metal-catalyzed reactions:
Scientific Research Applications
Research has indicated that N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro assays revealed significant growth inhibition in human cancer cell lines, including breast and colon cancer.
- The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Preliminary investigations suggest that derivatives with similar structures possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for therapeutic applications in treating bacterial infections .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example:
- It has shown potential in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .
Research Applications
The applications of this compound extend beyond direct therapeutic uses:
Drug Development
The compound serves as a lead structure for developing new pharmaceuticals targeting cancer and infectious diseases. Its unique properties allow for modifications that can enhance efficacy and reduce side effects.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets, providing insights into its binding affinities and mechanisms of action. This computational approach aids in optimizing the compound's structure for better activity .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticancer Studies : A study on related pyrazole derivatives showed significant anticancer activity against multiple cell lines, with percent growth inhibition ranging from 51% to 86% across different types .
- Enzyme Inhibition Research : Research has indicated that compounds with structural similarities effectively inhibit enzymes implicated in cancer progression, supporting their potential use in combination therapies .
Mechanism of Action
The mechanism of action of N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme. The cyclohexyl group may enhance binding affinity through hydrophobic interactions, while the amide group can form hydrogen bonds with amino acid residues in the enzyme.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Structural Differences and Properties
*Estimated based on substituent contributions.
- Target vs. Compound: The cyclohexyl group is retained, but the pyrazole core in the target compound may confer stronger hydrogen-bonding capacity compared to the cyclohexylamino group in ’s analog. The 4-octyloxyphenyl substituent in introduces extreme hydrophobicity, likely reducing aqueous solubility relative to the target compound.
- Target vs. Compound 4a () : Both share a pyrazole core, but Compound 4a’s chloro and ethyl groups increase steric bulk and lipophilicity. This may enhance membrane permeability but reduce solubility.
- Target vs.
Structural Analysis Tools
- SHELX Programs () : Widely used for crystallographic refinement, applicable to determine the target compound’s crystal structure and compare packing efficiency with analogs .
- ORTEP-3 () : Useful for visualizing molecular conformations; differences in torsion angles between the target compound and ’s analog could explain solubility variations .
Biological Activity
N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a cyclohexyl group attached to a pyrazole moiety, which is significant for its biological interactions. The presence of the 2-oxoethyl and N-methyl groups enhances its solubility and bioavailability.
Research indicates that this compound interacts with various biological targets, particularly in the modulation of receptor activity. Its primary mechanism involves inhibition of specific kinases associated with tumor growth and inflammation pathways.
Biological Activity Overview
1. Anticancer Properties
- Targeting Kinases : The compound has shown efficacy in inhibiting tropomyosin receptor kinase (Trk) family proteins, which are implicated in several cancers. Studies have demonstrated that it can reduce cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Case Study : In vitro studies on breast cancer cell lines revealed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
2. Anti-inflammatory Effects
- Mechanism : this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Research Findings : Animal models with induced inflammation showed significant reduction in swelling and pain when treated with this compound, highlighting its therapeutic potential in inflammatory diseases.
3. Neuroprotective Effects
- Neuroprotection : Preliminary studies suggest that the compound may provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Experimental Evidence : In models of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal death.
Data Table: Summary of Biological Activities
Q & A
Q. How to design a synthetic route for N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide?
- Methodological Answer : A typical synthesis involves multi-step condensation reactions. For example, cyclocondensation of N-cyclohexyl-2-cyanoacetamide with thioglycolic acid under reflux in acetic acid can yield thiazolidinone intermediates, followed by functionalization with prop-2-enamide groups via nucleophilic substitution or amide coupling . Purification often involves recrystallization (ethanol/water) or column chromatography. Yield optimization requires controlled temperature and stoichiometric ratios of reagents.
Q. What techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy : 1H/13C NMR to confirm proton environments (e.g., cyclohexyl protons at δ ~1.2–1.8 ppm, amide NH at δ ~10–13 ppm) and IR for functional groups (C=O stretch at ~1650–1750 cm⁻¹, NH bend at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Use SHELX or WinGX for structure refinement, with ORTEP-3 for visualizing tautomeric forms or hydrogen-bonding networks .
Q. How to assess the compound’s stability under experimental conditions?
- Methodological Answer : Perform accelerated stability studies in solvents (e.g., DMSO, ethanol) at varying pH and temperatures. Monitor degradation via HPLC or TLC, comparing retention times with fresh samples. For thermal stability, use differential scanning calorimetry (DSC) to identify melting points and decomposition events .
Advanced Research Questions
Q. How to resolve tautomeric equilibria (e.g., amine/imine forms) in structural analysis?
- Methodological Answer : Variable-temperature NMR can distinguish dynamic tautomers by observing coalescence of signals at elevated temperatures . X-ray crystallography (via SHELXL) provides static snapshots; for example, a 50:50 amine:imine ratio was resolved using disorder modeling in refinement . Advanced DFT calculations may predict dominant tautomers under specific conditions.
Q. How to evaluate structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents at the pyrazole or acrylamide moieties (e.g., halogenation, alkylation) and test antimicrobial activity via MIC assays against Gram-positive/negative strains .
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets (e.g., DNA polymerase, enzymes). Validate with experimental IC50 values from enzyme inhibition assays .
Q. How to address contradictions in reported synthesis yields or characterization data?
- Methodological Answer : Cross-validate protocols by replicating reaction conditions (e.g., solvent, catalyst). For example, yields of thiazolo derivatives vary with reflux duration (6–12 hours) and thioglycolic acid purity . Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl3) or tautomerism; use deuterated solvents consistently and report experimental parameters.
Q. What strategies optimize crystallographic data quality for this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in polar/non-polar solvent mixtures (e.g., ethanol/hexane).
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and JANA2006 for handling high mosaicity .
- Validation : Check R-factor convergence (<5%) and ADPs for anisotropic displacement errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
